molecular formula C21H14F4N4O5 B15028945 N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide

N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide

Cat. No.: B15028945
M. Wt: 478.4 g/mol
InChI Key: PSKXNMWMOKCEEK-UHFFFAOYSA-N
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Description

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a methoxybenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide.

    Attachment of the methoxybenzamide moiety: This step typically involves amide bond formation through condensation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety.

    Reduction: Reduction reactions can occur at the pyrrolopyrimidine core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

    Trifluoromethylation: The trifluoromethyl group can be involved in further trifluoromethylation reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

    Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl compounds: These compounds contain the fluorophenyl group and may exhibit similar reactivity and biological activities.

    Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability.

The uniqueness of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-METHOXYBENZAMIDE lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H14F4N4O5

Molecular Weight

478.4 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H14F4N4O5/c1-34-13-8-2-10(3-9-13)16(30)28-20(21(23,24)25)14-15(26-18(20)32)29(19(33)27-17(14)31)12-6-4-11(22)5-7-12/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

PSKXNMWMOKCEEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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